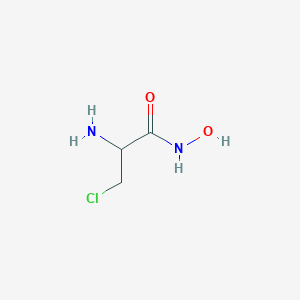

2-Amino-3-chlor-N-hydroxypropanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-3-chloro-N-hydroxypropanamide is a chemical compound with the molecular formula C₃H₇ClN₂O₂ and a molecular weight of 138.55 g/mol . It is an intermediate in the preparation of Cycloserine, an antibacterial agent used primarily as a tuberculostatic . The compound is characterized by its white to off-white solid appearance and slight solubility in water and DMSO.

Wissenschaftliche Forschungsanwendungen

2-amino-3-chloro-N-hydroxypropanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its role in the synthesis of antibacterial agents like Cycloserine.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-chloro-N-hydroxypropanamide typically involves the reaction of 3-chloro-2-aminopropanoic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a suitable solvent, such as water or ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-amino-3-chloro-N-hydroxypropanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for further use.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-chloro-N-hydroxypropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-amino-3-chloro-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in the synthesis of Cycloserine, the compound contributes to the inhibition of bacterial cell wall synthesis by interfering with the formation of peptidoglycan, a critical component of the bacterial cell wall .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-3-chloropropanoic acid

- 3-chloro-2-aminopropanoic acid

- N-hydroxypropanamide

Uniqueness

2-amino-3-chloro-N-hydroxypropanamide is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in various chemical syntheses. Its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

2-Amino-3-chloro-N-hydroxypropanamide (CAS Number: 120854-55-9) is an organic compound characterized by its unique structural features, including an amino group, a chloro substituent, and a hydroxy group attached to a propanamide backbone. Its molecular formula is C₃H₇ClN₂O₂, and it has garnered attention in various biochemical and pharmacological studies due to its potential biological activities.

The compound is synthesized through the reaction of 3-chloro-2-aminopropanoic acid with hydroxylamine, typically under controlled conditions to ensure high yield and purity. The synthesis can be carried out in solvents like water or ethanol, often requiring a catalyst to facilitate the reaction.

Key Features:

- Molecular Weight : 138.55 g/mol

- Chirality : The compound possesses a chiral center, making it relevant for studies involving stereochemistry.

2-Amino-3-chloro-N-hydroxypropanamide is primarily known for its role as an intermediate in the synthesis of cycloserine, an antibiotic that inhibits bacterial cell wall synthesis by targeting D-alanine-D-alanine ligase. This inhibition disrupts the formation of peptidoglycan, a critical component of bacterial cell walls, thereby exerting antibacterial effects .

Biological Activity

The biological activity of 2-amino-3-chloro-N-hydroxypropanamide is linked to its interactions with various enzymes and proteins. It acts as a substrate analogue, mimicking naturally occurring amino acids such as serine. This structural similarity allows it to participate in enzyme inhibition studies and protein modification research .

Enzyme Interactions:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Protein Modification : Its functional groups enable it to form hydrogen bonds and engage in nucleophilic substitution reactions crucial for biological processes.

Research Findings

Recent studies have focused on the compound's binding affinities and mechanisms of action with biological targets. The presence of both amine and hydroxy functional groups allows it to participate in key reactions essential for understanding its therapeutic roles.

Case Studies:

- Antibacterial Activity : Research indicates that derivatives of 2-amino-3-chloro-N-hydroxypropanamide exhibit significant antibacterial properties, making them candidates for further development as antimicrobial agents.

- Enzyme Studies : Investigations into its interactions with various enzymes have demonstrated its potential as a competitive inhibitor in certain biochemical pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 3-Chloro-N-(prop-2-yn-1-yl)propanamide | Lacks the hydroxy group; has a propynyl substituent. |

| N-Hydroxy-N-(prop-2-yn-1-yl)propanamide | Lacks the chloro group; retains the propynyl group. |

| 3-Chloro-N-hydroxypropanamide | Lacks the propynyl group; simpler structure. |

| (R)-2-Amino-3-hydroxypropanamide | Non-proteinogenic amino acid derivative; chiral. |

The unique combination of functional groups in 2-amino-3-chloro-N-hydroxypropanamide allows for broader chemical reactivity compared to similar compounds, enhancing its value in research applications .

Applications

2-Amino-3-chloro-N-hydroxypropanamide has several applications across different fields:

- Chemistry : Used as an intermediate in organic synthesis.

- Biology : Studied for potential biological activities and interactions with biomolecules.

- Medicine : Investigated for its role in synthesizing antibacterial agents like cycloserine.

- Industry : Utilized in pharmaceutical production and other fine chemicals .

Eigenschaften

IUPAC Name |

2-amino-3-chloro-N-hydroxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330784 |

Source

|

| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120854-55-9 |

Source

|

| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.